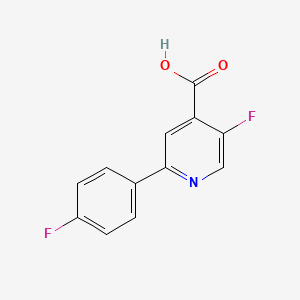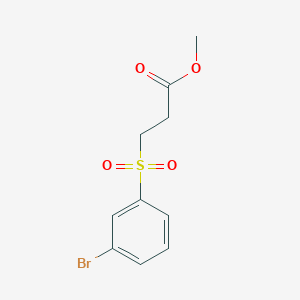
Methyl 3-(3-bromobenzenesulfonyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-bromobenzenesulfonyl)propanoate is an organic compound with the molecular formula C10H11BrO4S. It is a derivative of benzenesulfonyl compounds, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a bromine atom attached to the benzene ring, which significantly influences its chemical reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromobenzenesulfonyl)propanoate typically involves the sulfonylation of a bromobenzene derivative followed by esterification. One common method includes the reaction of 3-bromobenzenesulfonyl chloride with methyl 3-hydroxypropanoate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature to moderate conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-bromobenzenesulfonyl)propanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonyl propanoates.
Reduction: Formation of methyl 3-(3-bromophenylthio)propanoate.
Oxidation: Formation of this compound sulfone.
Applications De Recherche Scientifique
Methyl 3-(3-bromobenzenesulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-bromobenzenesulfonyl)propanoate involves its interaction with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or protein modification. The bromine atom enhances the compound’s reactivity, making it a useful tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-bromobenzenesulfonyl)propanoate
- Methyl 3-(2-bromobenzenesulfonyl)propanoate
- Methyl 3-(3-chlorobenzenesulfonyl)propanoate
Uniqueness
Methyl 3-(3-bromobenzenesulfonyl)propanoate is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Propriétés
Formule moléculaire |
C10H11BrO4S |
|---|---|
Poids moléculaire |
307.16 g/mol |
Nom IUPAC |
methyl 3-(3-bromophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C10H11BrO4S/c1-15-10(12)5-6-16(13,14)9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3 |
Clé InChI |
XVAQTKOSRPDELQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCS(=O)(=O)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





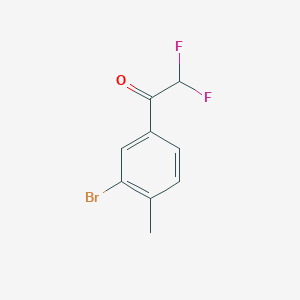
![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)
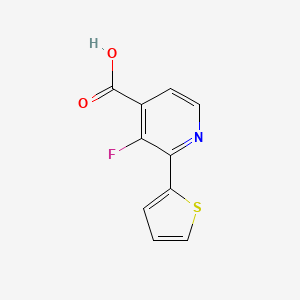


![Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-](/img/structure/B12066933.png)
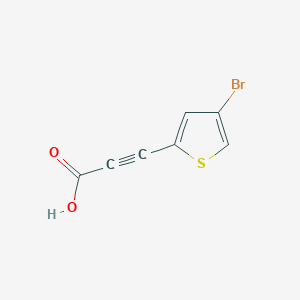

![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde](/img/structure/B12066950.png)

